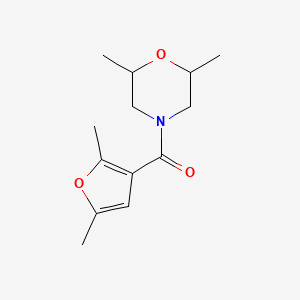
N-(3,5-dichloro-2-methoxybenzyl)-2-methoxyethanamine hydrochloride
Descripción general
Descripción
N-(3,5-dichloro-2-methoxybenzyl)-2-methoxyethanamine hydrochloride is a chemical compound that is commonly used in scientific research. This compound is also known as DMXB-A and is used in the study of nicotinic acetylcholine receptors (nAChRs).
Mecanismo De Acción
DMXB-A binds to the α7 nAChRs and activates them, leading to the release of neurotransmitters such as acetylcholine and glutamate. This activation of the nAChRs leads to an increase in intracellular calcium levels, which in turn activates various signaling pathways. The activation of these pathways leads to the neuroprotective and anti-inflammatory effects of DMXB-A.
Biochemical and Physiological Effects
DMXB-A has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as acetylcholine and glutamate, which are important for cognitive function and memory. DMXB-A has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMXB-A in lab experiments is its potency and selectivity for the α7 subtype of nAChRs. This allows for more specific and targeted experiments. However, one limitation is that DMXB-A is a synthetic compound and may not accurately represent the effects of natural compounds on the nAChRs.
Direcciones Futuras
There are a number of future directions for the study of DMXB-A. One area of research is the development of new compounds that are even more potent and selective than DMXB-A. Another area of research is the study of the long-term effects of DMXB-A on cognitive function and memory. Additionally, the use of DMXB-A in the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis is an area of active research.
Aplicaciones Científicas De Investigación
DMXB-A is a potent and selective agonist of the α7 subtype of nAChRs. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMXB-A has also been found to improve cognitive function and memory in animal models. In addition, DMXB-A has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2.ClH/c1-15-4-3-14-7-8-5-9(12)6-10(13)11(8)16-2;/h5-6,14H,3-4,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRELRLLWXFFMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=C(C(=CC(=C1)Cl)Cl)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4,5-dibromo-2-thienyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672476.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B4672488.png)
![3-[1-butyl-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4672495.png)
![2-{3-[(1-naphthyloxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4672498.png)
![2-(allylamino)-3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4672500.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-methylglycinamide](/img/structure/B4672533.png)
![4-chloro-1-(4-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4672539.png)
![N-[1-(4-chlorophenyl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4672543.png)
![3-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B4672548.png)

![N-(3,5-dimethoxyphenyl)-4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4672572.png)

